
didecyl benzene-1,2-dicarboxylate;dihexyl benzene-1,2-dicarboxylate;dioctyl benzene-1,2-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Didecyl benzene-1,2-dicarboxylate, dihexyl benzene-1,2-dicarboxylate, and dioctyl benzene-1,2-dicarboxylate are organic compounds belonging to the class of phthalate esters. These compounds are commonly used as plasticizers, which are substances added to materials to increase their flexibility, transparency, durability, and longevity. They are widely used in the production of plastics, particularly polyvinyl chloride (PVC), to enhance their properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of didecyl benzene-1,2-dicarboxylate, dihexyl benzene-1,2-dicarboxylate, and dioctyl benzene-1,2-dicarboxylate typically involves the esterification of benzene-1,2-dicarboxylic acid (phthalic acid) with the corresponding alcohols (decyl alcohol, hexyl alcohol, and octyl alcohol). The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to remove water formed during the reaction .
Industrial Production Methods
In industrial settings, the production of these compounds is carried out in large-scale reactors where the reactants are continuously fed, and the products are continuously removed. The process involves heating the reactants to the desired temperature, typically around 150-200°C, and maintaining the reaction under an inert atmosphere to prevent oxidation. The reaction mixture is then purified through distillation or other separation techniques to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Didecyl benzene-1,2-dicarboxylate, dihexyl benzene-1,2-dicarboxylate, and dioctyl benzene-1,2-dicarboxylate primarily undergo esterification and hydrolysis reactions. They can also participate in substitution reactions where the ester group is replaced by other functional groups .
Common Reagents and Conditions
Esterification: Reactants include benzene-1,2-dicarboxylic acid and the corresponding alcohols (decyl, hexyl, or octyl alcohol). Acid catalysts like sulfuric acid or p-toluenesulfonic acid are used.
Major Products
The major products formed from these reactions are benzene-1,2-dicarboxylic acid and the corresponding alcohols (decyl alcohol, hexyl alcohol, and octyl alcohol) when undergoing hydrolysis .
Wissenschaftliche Forschungsanwendungen
Chemistry
These compounds are extensively used as plasticizers in the production of flexible PVC, which is used in a variety of applications such as cables, flooring, and medical devices .
Biology
In biological research, these compounds are studied for their potential effects on human health and the environment. They are known to be endocrine disruptors, which can interfere with hormone systems .
Medicine
In the medical field, these compounds are used in the production of medical devices such as blood bags and tubing, where flexibility and durability are crucial .
Industry
Industrially, these compounds are used in the production of coatings, adhesives, and sealants to improve their flexibility and durability .
Wirkmechanismus
The mechanism of action of didecyl benzene-1,2-dicarboxylate, dihexyl benzene-1,2-dicarboxylate, and dioctyl benzene-1,2-dicarboxylate involves their ability to integrate into polymer matrices, thereby increasing the flexibility and durability of the material. These compounds can interact with the polymer chains, reducing intermolecular forces and increasing the free volume within the polymer matrix .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diisodecyl phthalate (DIDP): Similar in structure and used as a plasticizer.
Diisononyl phthalate (DINP): Another phthalate ester used as a plasticizer.
Diethyl phthalate (DEP): Used in cosmetics and personal care products.
Uniqueness
Didecyl benzene-1,2-dicarboxylate, dihexyl benzene-1,2-dicarboxylate, and dioctyl benzene-1,2-dicarboxylate are unique in their specific applications and properties. They offer a balance of flexibility, durability, and compatibility with various polymer systems, making them suitable for a wide range of industrial applications .
Eigenschaften
Molekularformel |
C72H114O12 |
|---|---|
Molekulargewicht |
1171.7 g/mol |
IUPAC-Name |
didecyl benzene-1,2-dicarboxylate;dihexyl benzene-1,2-dicarboxylate;dioctyl benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C28H46O4.C24H38O4.C20H30O4/c1-3-5-7-9-11-13-15-19-23-31-27(29)25-21-17-18-22-26(25)28(30)32-24-20-16-14-12-10-8-6-4-2;1-3-5-7-9-11-15-19-27-23(25)21-17-13-14-18-22(21)24(26)28-20-16-12-10-8-6-4-2;1-3-5-7-11-15-23-19(21)17-13-9-10-14-18(17)20(22)24-16-12-8-6-4-2/h17-18,21-22H,3-16,19-20,23-24H2,1-2H3;13-14,17-18H,3-12,15-16,19-20H2,1-2H3;9-10,13-14H,3-8,11-12,15-16H2,1-2H3 |
InChI-Schlüssel |
VSKQGODWAILBHC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCCCC.CCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCC.CCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


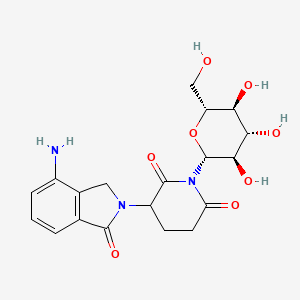

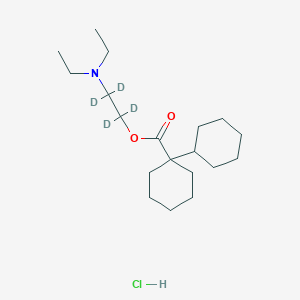
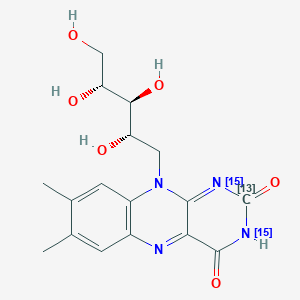


![tert-butyl N-[3-[[5-[(5-amino-2-methylbenzoyl)amino]pyrimidin-2-yl]amino]phenyl]carbamate](/img/structure/B13850287.png)
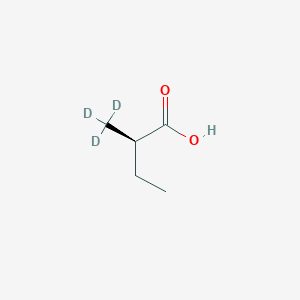
![1-(((6R,7R)-7-Amino-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl)methyl)pyridin-1-ium](/img/structure/B13850301.png)
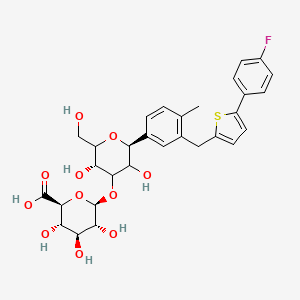
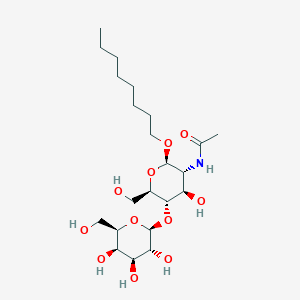
![10,13-Dimethyl-3,7,15-tris(oxidanyl)-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B13850325.png)

![disodium;(4R,5S,6R)-2,4,5-trihydroxy-6-[[hydroxy(oxido)phosphoryl]oxymethyl]oxane-2-carboxylate](/img/structure/B13850336.png)
